9-Fluoro-17beta-hydroxy-6alpha,17-dimethylandrost-4-ene-3,11-dione
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Overview
Description
9-Fluoro-17beta-hydroxy-6alpha,17-dimethylandrost-4-ene-3,11-dione is a 3-hydroxy steroid. It has a role as an androgen.
Scientific Research Applications
Chemical Reactions and Derivatives :
- Jennings and Bengtson (1978) investigated the reactions of similar compounds with hydrogen fluoride, leading to derivatives like 5alpha-fluoro-4alpha-ol. These findings are significant for understanding the chemical properties and potential applications of 9-Fluoro-17beta-hydroxy-6alpha,17-dimethylandrost-4-ene-3,11-dione in synthesis processes Jennings and Bengtson, 1978.
Synthesis and Antiinflammatory Properties :
- Toscano et al. (1977) synthesized and examined the anti-inflammatory properties of similar steroid compounds, emphasizing the relevance of halogenation in enhancing stability and bioactivity, which could be applicable to the study of this compound Toscano et al., 1977.
Metabolic Transformations :
- Stanley, Kent, and Rodgers (1997) studied the metabolic transformation of fluoxymesterone, a similar compound, in horses. Understanding these metabolic pathways can provide insights into the behavior of this compound in biological systems Stanley, Kent, and Rodgers, 1997.
Detection in Doping Control :
- Parr et al. (2008) focused on detecting similar compounds in sports doping control. This research is relevant for understanding how this compound might be identified in similar contexts Parr et al., 2008.
Microbial Transformation Studies :
- Xiong et al. (2006) explored the microbial transformation of androst-4-ene-3,17-dione by Beauveria bassiana. This research is important for biotechnological applications, potentially including the transformation of this compound Xiong et al., 2006.
Properties
CAS No. |
3801-35-2 |
---|---|
Molecular Formula |
C21H29FO3 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
(6S,8S,9R,10S,13S,14S,17S)-9-fluoro-17-hydroxy-6,10,13,17-tetramethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H29FO3/c1-12-9-16-14-6-8-20(4,25)19(14,3)11-17(24)21(16,22)18(2)7-5-13(23)10-15(12)18/h10,12,14,16,25H,5-9,11H2,1-4H3/t12-,14-,16-,18-,19-,20-,21-/m0/s1 |
InChI Key |
ROEQORMRPIEYSE-FXZCQDAKSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@]([C@]3(CC(=O)[C@@]2([C@@]4(C1=CC(=O)CC4)C)F)C)(C)O |
SMILES |
CC1CC2C3CCC(C3(CC(=O)C2(C4(C1=CC(=O)CC4)C)F)C)(C)O |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(=O)C2(C4(C1=CC(=O)CC4)C)F)C)(C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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